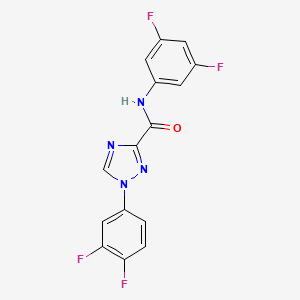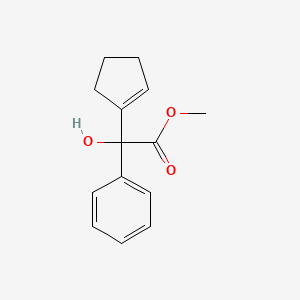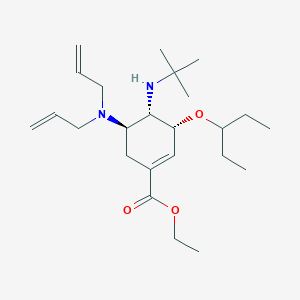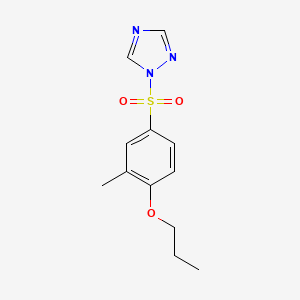![molecular formula C12H14O4 B15281974 Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol is a compound that features a benzo[d][1,3]dioxole moiety attached to a cyclopentanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment to the cyclopentanol structure: The benzo[d][1,3]dioxole moiety is then attached to a cyclopentanol structure through etherification reactions, often using reagents such as sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: HNO3, Cl2, Br2, often in the presence of catalysts or under controlled temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo derivatives of the benzo[d][1,3]dioxole moiety.
科学的研究の応用
Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxol-5-ylmethanol: Similar in structure but lacks the cyclopentanol moiety.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Share the benzo[d][1,3]dioxole structure but have different alkaloid frameworks.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Contains the benzo[d][1,3]dioxole moiety but with a cyclopropane-carboxamide structure.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and cyclopentanol moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(1R,2R)-2-(1,3-benzodioxol-5-yloxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H14O4/c13-9-2-1-3-10(9)16-8-4-5-11-12(6-8)15-7-14-11/h4-6,9-10,13H,1-3,7H2/t9-,10-/m1/s1 |
InChIキー |
XTXAGLKLXYGVMT-NXEZZACHSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)OC2=CC3=C(C=C2)OCO3)O |
正規SMILES |
C1CC(C(C1)OC2=CC3=C(C=C2)OCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)

![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15281917.png)


![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)

